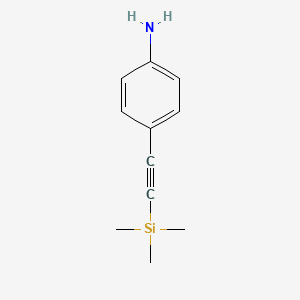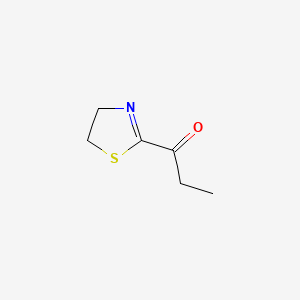
2-丙酰基-2-噻唑啉
描述
科学研究应用
2-Propionyl-2-thiazoline has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
作用机制
Target of Action
2-Propionyl-2-thiazoline is a type of 2-thiazoline , which are important building blocks in organic synthesis and are of great importance in many areas of chemistry . .
Mode of Action
As a 2-thiazoline, it may interact with its targets in a manner similar to other 2-thiazolines . These compounds often act as ligands, binding to metal ions like Pd, Ir, and Cu, among others, to exhibit remarkable catalytic performances .
Biochemical Pathways
As a 2-thiazoline, it may be involved in various chemical reactions and catalytic processes .
Pharmacokinetics
Its molecular weight is 143.207 , which may influence its pharmacokinetic properties.
Result of Action
As a 2-thiazoline, it may contribute to various chemical reactions and catalytic processes .
Action Environment
As a 2-thiazoline, its activity may be influenced by factors such as temperature, pH, and the presence of other chemical compounds .
生化分析
Biochemical Properties
2-Propionyl-2-thiazoline plays a significant role in biochemical reactions, particularly in flavor chemistry. It interacts with various enzymes and proteins during its formation and degradation. One of the key enzymes involved in its formation is cysteine desulfurase, which facilitates the conversion of cysteine to thiazoline derivatives. Additionally, 2-Propionyl-2-thiazoline can interact with proteins that have sulfur-containing amino acids, leading to the formation of covalent bonds and influencing protein structure and function .
Cellular Effects
2-Propionyl-2-thiazoline has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, resulting in altered expression of genes involved in stress response and metabolic regulation . Furthermore, 2-Propionyl-2-thiazoline can impact cellular metabolism by affecting the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-Propionyl-2-thiazoline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and cellular context. For instance, 2-Propionyl-2-thiazoline has been found to inhibit the activity of certain proteases by forming covalent bonds with the active site residues, thereby preventing substrate binding and catalysis . Additionally, it can activate certain kinases by binding to allosteric sites, leading to enhanced phosphorylation of target proteins and subsequent changes in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propionyl-2-thiazoline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to 2-Propionyl-2-thiazoline has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are often dose-dependent and can vary based on the experimental conditions and cell type used in the studies .
Dosage Effects in Animal Models
The effects of 2-Propionyl-2-thiazoline vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity . At high doses, 2-Propionyl-2-thiazoline can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level triggers a significant change in the biological response, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
2-Propionyl-2-thiazoline is involved in several metabolic pathways, including those related to amino acid metabolism and sulfur metabolism. It interacts with enzymes such as propionyl carboxylase, which catalyzes the carboxylation of propionyl groups, and cysteine desulfurase, which facilitates the conversion of cysteine to thiazoline derivatives . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Propionyl-2-thiazoline is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments . The localization and accumulation of 2-Propionyl-2-thiazoline can be influenced by its binding to intracellular proteins, which can affect its activity and function .
Subcellular Localization
The subcellular localization of 2-Propionyl-2-thiazoline is critical for its activity and function. It has been found to localize to specific compartments, such as the cytoplasm and mitochondria, where it can interact with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity by directing it to specific organelles or cellular structures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionyl-2-thiazoline typically involves the reaction of 2-acetyl-2-thiazoline with other reagents under specific conditions. One common method includes the addition of an ethanolic solution of 2-acetyl-2-thiazoline to the ethanolic solution of the hydrochloride salt of (2-thiazolin-2-yl) hydrazine, along with potassium acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2-Propionyl-2-thiazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can further improve the quality of the final product.
化学反应分析
Types of Reactions
2-Propionyl-2-thiazoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Propionyl-2-thiazoline may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Propionyl-2-thiazoline include:
- 2-Acetyl-2-thiazoline
- 2-Methyl-2-thiazoline
- 2-Ethyl-2-thiazoline
Uniqueness
2-Propionyl-2-thiazoline is unique due to its specific chemical structure and properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications. Additionally, its potential therapeutic properties further distinguish it from other similar compounds .
属性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQABLFJUQNPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184038 | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in heptane; insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.230-1.245 | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29926-42-9 | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPIONYL-2-THIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M98WOF3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032493 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the identification of 2-propionyl-2-thiazoline in the context of Maillard reactions?
A1: 2-Propionyl-2-thiazoline was identified for the first time as a product of the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, usually at elevated temperatures []. This reaction is crucial for the development of flavor and aroma in cooked foods. While previous studies had identified numerous volatile compounds from these reactions, 2-propionyl-2-thiazoline was not among them. Its discovery adds to the growing understanding of the Maillard reaction and its impact on food chemistry. The study highlighted its presence in model systems containing cysteine and either glucose [] or rhamnose [], indicating its potential formation in various food systems.
Q2: What sensory characteristics are associated with 2-propionyl-2-thiazoline, and how does this contribute to our understanding of food aroma?
A2: Described as possessing an intense "roasty, popcorn-like" aroma [], 2-propionyl-2-thiazoline adds a new dimension to our understanding of how specific molecules contribute to complex food aromas. This discovery can be valuable for food scientists aiming to replicate or enhance specific flavors in food products. Further research can investigate its potential synergistic interactions with other aroma compounds formed during the Maillard reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


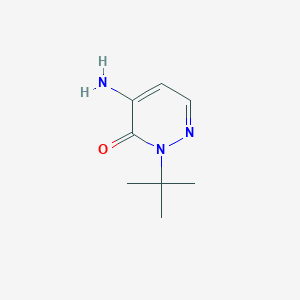
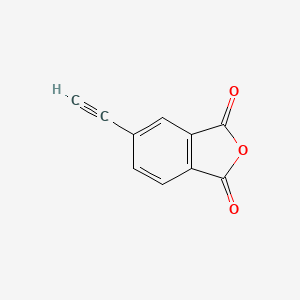
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
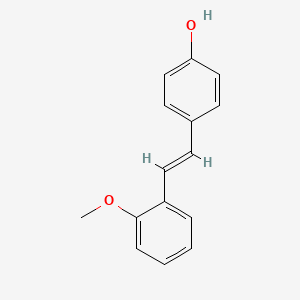
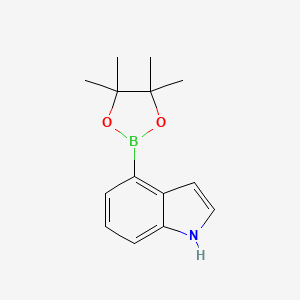
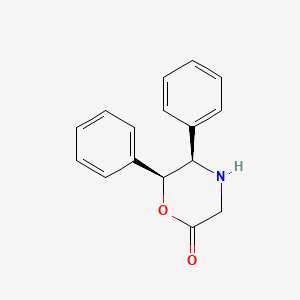
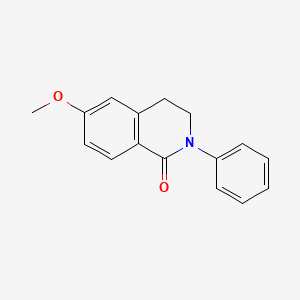
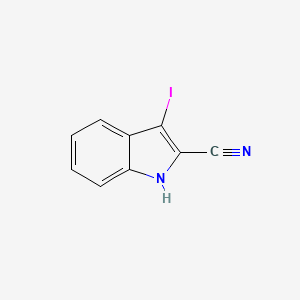
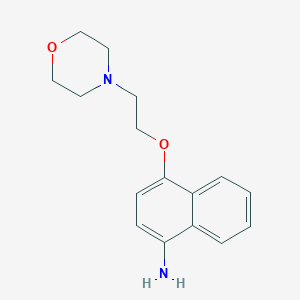
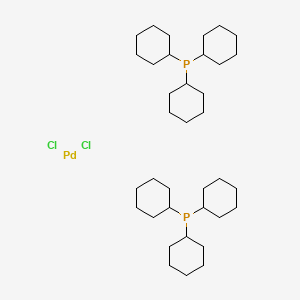

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
